molecular formula C15H14N2O B5941240 5-(2-ethoxyphenyl)-1H-indazole

5-(2-ethoxyphenyl)-1H-indazole

Cat. No.: B5941240
M. Wt: 238.28 g/mol
InChI Key: FSCVYUFWDNPWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethoxyphenyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethoxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating to induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Brominated indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Alkylated indazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-ethoxyphenyl)-1H-indazole is unique due to its indazole core, which provides a distinct set of chemical properties compared to other heterocyclic compounds

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-18-15-6-4-3-5-13(15)11-7-8-14-12(9-11)10-16-17-14/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVYUFWDNPWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.